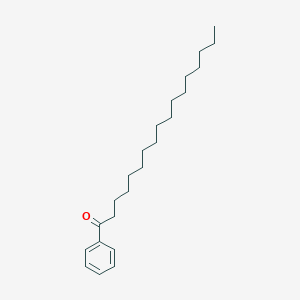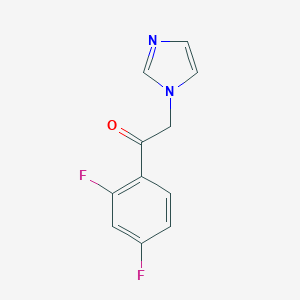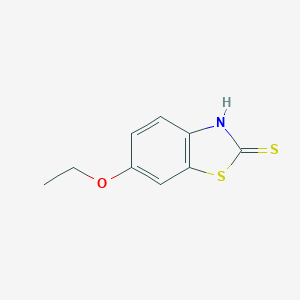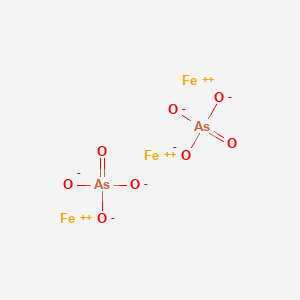
Ferrous arsenate
Descripción general
Descripción
Ferrous arsenate is an inorganic compound that is used in insecticides . It is a green or brown powder and is toxic by ingestion .
Synthesis Analysis
Ferrous arsenate can be produced by the reaction of arsenic acid with iron (II) or iron (III) salts . The resulting compound can then be crystallized from the reaction solution to isolate it .Molecular Structure Analysis
The molecular formula of Ferrous arsenate is As2Fe3O8 . It is composed of iron ions, arsenate ions, and oxygen ions .Chemical Reactions Analysis
Ferrous arsenate has weak oxidizing or reducing powers . Redox reactions can still occur . The majority of compounds in this class are slightly soluble or insoluble in water .Physical And Chemical Properties Analysis
Ferrous arsenate is a crystalline powder with a slight yellow or brown color . It is insoluble in water and has a relatively high melting point, which makes it stable under normal environmental conditions .Aplicaciones Científicas De Investigación
Soil Remediation
Ferrous arsenate plays a significant role in the remediation of soils contaminated with arsenic . An improved understanding of in situ mineralization in the presence of dissolved arsenic and both ferrous and ferric iron is necessary because it is an important geochemical process in the fate and transformation of arsenic and iron in groundwater systems .
Water Treatment
Ferrous arsenate is used in water treatment processes. It has been found to be highly efficient in the removal of arsenate and arsenite . The removal of arsenate (As (V)) and arsenite (As (III)) by Fe (VI) was investigated, which focused on the interaction mechanisms of Fe (VI) with arsenic, especially in the contribution of the co-precipitation and adsorption of its hydrolytic ferric iron oxides .
Analytical Chemistry
Arsenates, including ferrous arsenate, serve as essential reagents in analytical chemistry techniques, such as spectrophotometry and chromatography . They are used in the determination and quantification of various substances, including metals and organic compounds .
Bacterial Biotransformation
Ferrous arsenate is involved in bacterial biotransformation processes. For instance, an incubation study demonstrated an increase in pH from 8.4 to 9.5 during 6 days incubation with Pseudomonas sp. M17-1 and Bacillus sp. M17-15 caused a decrease in As (III) below the detection limit within 6 to 10 days and a consequent increase in As (V) .
Environmental Pollution Control
Ferrous arsenate is used in environmental pollution control. It is well known the capacity of potassium ferrate (Fe (VI)) for the oxidation of pollutants or co-precipitation and adsorption of hazardous species .
Groundwater Systems
Ferrous arsenate plays a crucial role in groundwater systems. An improved understanding of in situ mineralization in the presence of dissolved arsenic and both ferrous and ferric iron is necessary because it is an important geochemical process in the fate and transformation of arsenic and iron in groundwater systems .
Safety and Hazards
Direcciones Futuras
While Ferrous arsenate’s use as a pesticide has declined, it is still being utilized in limited capacities . It is now primarily used as a reference material in analytical chemistry, for the testing of arsenate in samples . Furthermore, due to its known toxic properties, Ferrous arsenate is a subject of ongoing research, with scientists looking into more controlled, effective, and safer ways to use this compound in pest control .
Mecanismo De Acción
Target of Action
Ferrous arsenate primarily targets bacterial species and cellular proteins . The compound interacts with specific proteins in the outer membrane and cytosolic membrane fractions of bacteria . It also targets NF-kappa-B , a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
Ferrous arsenate interacts with its targets, leading to changes in protein expression in the outer membrane and cytosolic membrane fractions . It decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription from the IL6 promoter . It also displaces RELA/p65 and associated coregulators from the promoter .
Biochemical Pathways
Ferrous arsenate affects several biochemical pathways. It is involved in the redox reactions of arsenic, resistance mechanisms such as methylation and detoxification against the toxic effect of As (III), and accumulation . Arsenate [As(V)] and phosphate share the same pathways for transport to a cell .
Pharmacokinetics
The pharmacokinetics of ferrous arsenate involve its transformation and mobilization in the environment. The compound undergoes Fe2±induced transformation from As(V)-bearing ferrihydrite (As(V)-FH) to more crystalline phases . The initially adsorbed As is not released into solution during the transformation reactions, and 99.9% of it remains mineral-bound .
Result of Action
The action of ferrous arsenate results in the removal of arsenic from the environment . The compound forms inner-sphere complexes on S-nZVI, leading to the oxidation of As(III) to As(V) and the reduction of As(V) . It also decreases NF-kappa-B DNA-binding activity and inhibits NF-kappa-B-mediated transcription .
Action Environment
The action of ferrous arsenate is influenced by environmental factors. It is associated with Fe in soils by sorption on Fe-hydrous oxides or precipitated along with Fe . The compound’s action, efficacy, and stability can be affected by pH, dosage, and coexisting ions . It is also highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin .
Propiedades
IUPAC Name |
iron(2+);diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Fe/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDPGWOYQAUJJB-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Fe+2].[Fe+2].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Fe3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905900 | |
| Record name | Iron(2+) arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous arsenate is a green powder. It is insoluble in water. It is toxic by ingestion. It is used in insecticides., Green solid; [HSDB] | |
| Record name | FERROUS ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5304 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Green amorphous powder; insol in water; sol in acids /Hexahydrate/, Ferrous arsenate is insoluble in water. | |
| Record name | FERROUS ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferrous arsenate | |
Color/Form |
A green powder | |
CAS RN |
10102-50-8 | |
| Record name | FERROUS ARSENATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERROUS ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129CO35H12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS ARSENATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/457 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




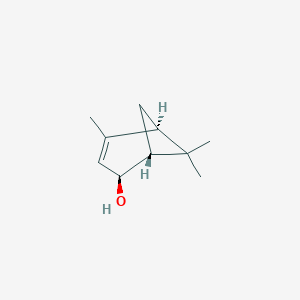
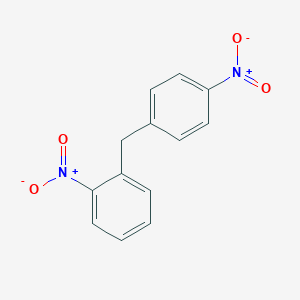

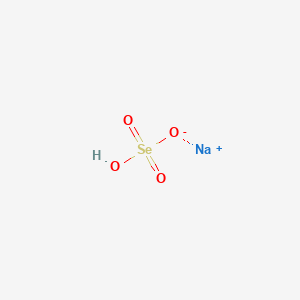
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B156539.png)
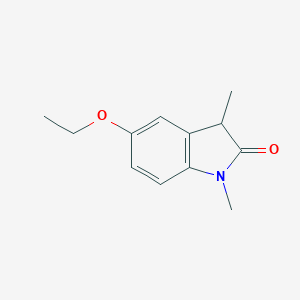

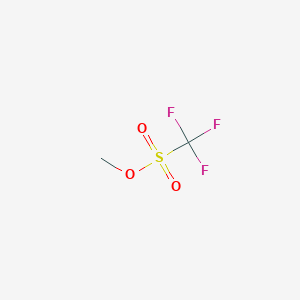
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
